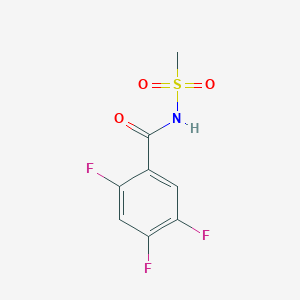
6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known as FMPD, is an important small molecule that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be used as a starting material for synthesizing other molecules, as well as for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Aplicaciones Científicas De Investigación
Structural and Crystallographic Studies
- Molecular and Crystal Structures : The compound has been studied for its crystal structures and molecular interactions. For example, compounds related to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione have been linked by hydrogen bonds and pi-pi stacking interactions, forming dimers and chains which are integral in understanding the structural properties of these compounds (Trilleras et al., 2009).
Synthesis and Chemical Properties
- Synthesis and Structural Analysis : Novel derivatives of pyrido[2,3-d]pyrimidine heterocycles, which are structurally similar to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized. These compounds' structures were confirmed using various spectroscopic techniques and X-ray diffraction analysis, providing insights into the chemical behavior and potential applications of these compounds (Ashraf et al., 2019).
Biological and Medicinal Applications
- Potential in Medical Imaging : A study on N-methoxymethylated pyrimidine derivatives, which are structurally related to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, highlighted their potential use in developing tracer molecules for non-invasive imaging, such as positron emission tomography (PET). This suggests possible applications of similar compounds in medical diagnostics and imaging (Kraljević et al., 2011).
Agricultural Applications
- Herbicidal Activities : Some pyrimidine-2,4(1H,3H)-dione compounds, related to the chemical structure of 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, have exhibited significant herbicidal activities, suggesting potential agricultural uses in controlling unwanted plant growth (Huazheng, 2013).
Propiedades
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-7(9)12)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWRAPQESXCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
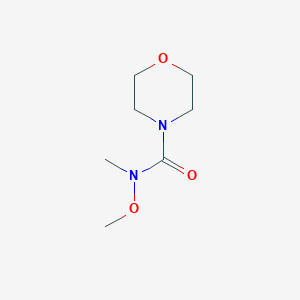
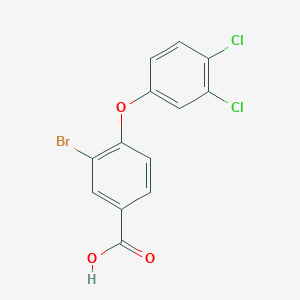
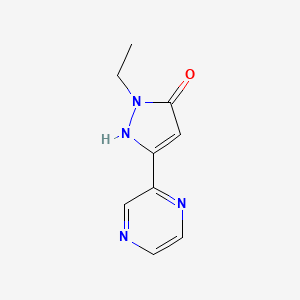
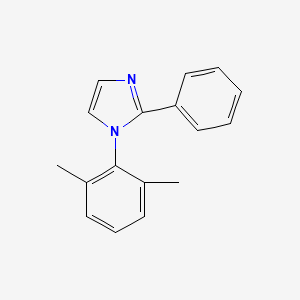

![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)
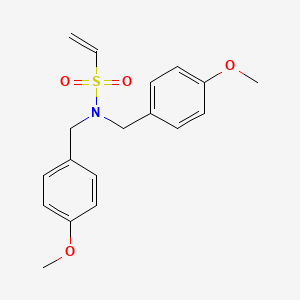
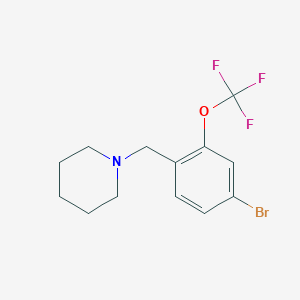
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
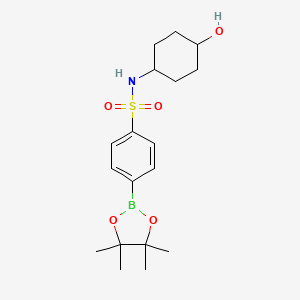
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
